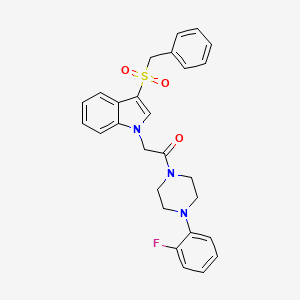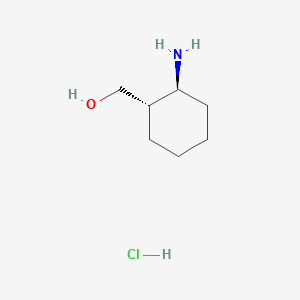
((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride is a chemical compound. Based on its name, it likely contains a cyclohexyl group (a six-membered carbon ring), an amino group (NH2), a methanol group (CH2OH), and a hydrochloride group (HCl). It is a chiral compound, as indicated by the (1S*,2S*) notation .
Chemical Reactions Analysis
The specific reactions that this compound undergoes would depend on its exact structure and the conditions under which it is used. Amines in general can participate in a variety of reactions, including acid-base reactions, alkylation reactions, and reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. These can include properties like melting point, boiling point, solubility, and reactivity .作用机制
MEM acts as a selective serotonin 5-HT1A receptor agonist, which means it can bind to and activate these receptors. This activation leads to an increase in serotonin levels in the brain, which can result in a decrease in anxiety and depression symptoms. MEM also acts as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects
MEM has been shown to have various biochemical and physiological effects. It has been found to increase brain-derived neurotrophic factor (BDNF) levels, which are involved in the growth and survival of neurons. MEM has also been shown to increase the density of dendritic spines, which are involved in synaptic plasticity and cognitive function. Additionally, MEM has been found to increase the production of new neurons in the hippocampus, which is involved in memory and learning.
实验室实验的优点和局限性
MEM has several advantages for lab experiments, including its high purity and stability. However, MEM is a controlled substance and requires special handling and storage procedures. Additionally, the effects of MEM can vary depending on the dose and individual, which can make it challenging to standardize experiments.
未来方向
For MEM research include investigating its potential use in treating addiction and exploring its potential use in enhancing creativity and cognitive function.
合成方法
MEM can be synthesized through various methods, including the reduction of the corresponding ketone, the reductive amination of cyclohexanone, or the Mannich reaction of cyclohexanone with formaldehyde and ammonia. The most common method for synthesizing MEM is the reductive amination of cyclohexanone with ammonia and sodium borohydride. This method yields a high purity product with a yield of up to 85%.
科学研究应用
MEM has been the subject of various scientific research studies due to its potential therapeutic applications. It has been investigated for its use in treating anxiety, depression, PTSD, and addiction. MEM has also been studied for its potential use in enhancing cognitive function and creativity.
安全和危害
属性
IUPAC Name |
[(1S,2S)-2-aminocyclohexyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKUPNVXFLMRG-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2737592.png)
![7-Ethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2737593.png)
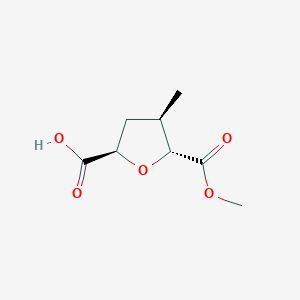
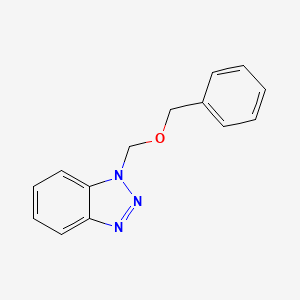

![3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2737599.png)
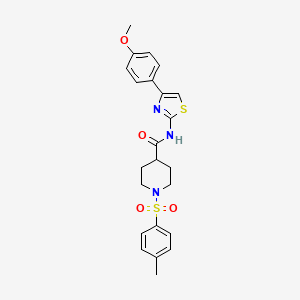
![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-chlorophenyl)-N-(3-(dimethylamino)propyl)acrylamide hydrochloride](/img/structure/B2737601.png)

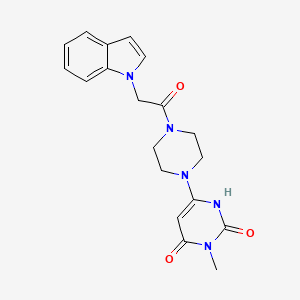
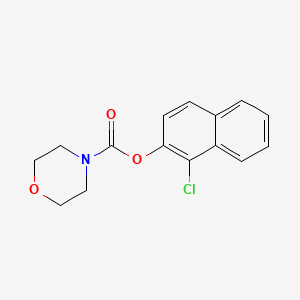
![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2737608.png)
